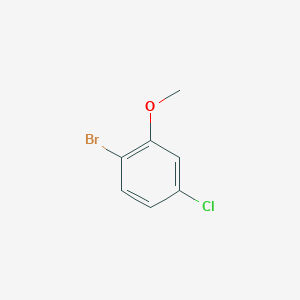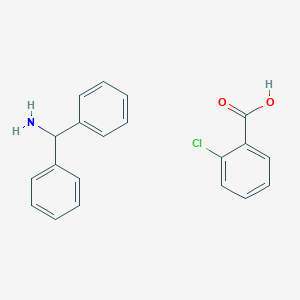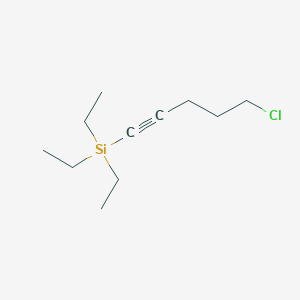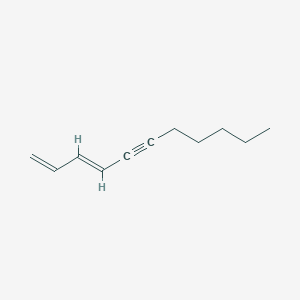
Ácido 2,4-Pentadecadiinoico
Descripción general
Descripción
2,4-Pentadecadiynoic Acid is a unique organic compound characterized by its long carbon chain and two triple bonds located at the second and fourth positions
Aplicaciones Científicas De Investigación
2,4-Pentadecadiynoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
Target of Action
2,4-Pentadecadiynoic Acid, also known as pentadeca-2,4-diynoic acid, is an essential fatty acid that has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also suppresses the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .
Mode of Action
The compound interacts with its targets in a dose-dependent manner. At concentrations ranging from 1.9 to 50 μM, it exhibits broad anti-inflammatory and antiproliferative activities . It also suppresses interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induces cell cycle arrest at the sub-G1 phase, and promotes caspase-dependent apoptosis in MCF-7/SC .
Biochemical Pathways
It is known to activate ampk and inhibit mtor, both of which are core components of the human longevity pathway . More research is needed to fully elucidate the biochemical pathways affected by this compound.
Pharmacokinetics
It is known to be a biochemical for proteomics research . More research is needed to understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
2,4-Pentadecadiynoic Acid has been found to have clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, a leading omega-3 fatty acid . It has been shown to have anti-inflammatory, antiproliferative, and anticancer activities . It also suppresses the stemness of MCF-7/SC human breast cancer stem-like cells .
Análisis Bioquímico
Biochemical Properties
2,4-Pentadecadiynoic Acid interacts with various enzymes and proteins in the body. It is known to bind to the surface of viruses and disrupt their ability to infect host cells This interaction is likely facilitated by specific proteins on the surface of the virus that recognize and bind to 2,4-Pentadecadiynoic Acid
Cellular Effects
2,4-Pentadecadiynoic Acid has been shown to have significant effects on various types of cells. For instance, it has been found to exert selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells . It also reduces the stemness of these cells and suppresses their migratory and invasive ability . It influences cell function by suppressing interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, inducing cell cycle arrest at the sub-G1 phase, and promoting caspase-dependent apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,4-Pentadecadiynoic Acid involves its interaction with various biomolecules. It binds to the surface of viruses, disrupting their ability to infect host cells . In the case of cancer cells, it suppresses IL-6-induced JAK2/STAT3 signaling, leading to cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
It has been shown to exert selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentadecadiynoic Acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2,4-Pentadecadiynoic Acid may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pentadecadiynoic Acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The acetylenic positions can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Nucleophiles like organolithium or Grignard reagents can be used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Diketones or hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Substituted acetylenic fatty acids with various functional groups.
Comparación Con Compuestos Similares
Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the acetylenic bonds.
2,4-Hexadiynoic Acid: A shorter acetylenic fatty acid with similar reactive properties.
Uniqueness: 2,4-Pentadecadiynoic Acid is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to other acetylenic acids also contributes to its unique properties and applications .
Propiedades
IUPAC Name |
pentadeca-2,4-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJABKXJJKZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639867 | |
| Record name | Pentadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-99-1 | |
| Record name | Pentadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pentadecadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


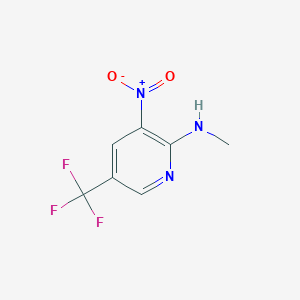
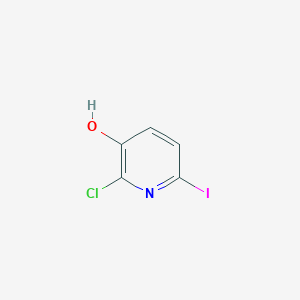

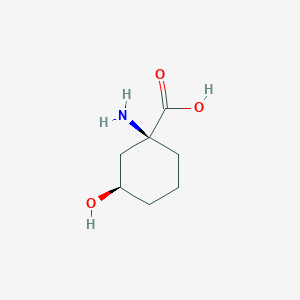
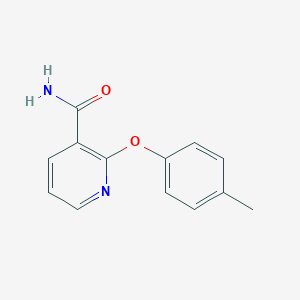
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
